molecular formula C24H25ClN6O2S2 B12496514 N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide

Cat. No.: B12496514
M. Wt: 529.1 g/mol
InChI Key: JQCHPVDZDZOEHR-UHFFFAOYSA-N
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Description

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a triazole ring, and a chlorobenzamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A volatile organic compound with applications in pest control.

    Vanillin acetate: Used in flavoring and fragrance industries.

    Sodium picosulfate: A pharmaceutical compound used as a laxative.

Uniqueness

N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide stands out due to its unique combination of benzothiazole, triazole, and chlorobenzamide moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H25ClN6O2S2

Molecular Weight

529.1 g/mol

IUPAC Name

N-[1-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-3-methylbutyl]-2-chlorobenzamide

InChI

InChI=1S/C24H25ClN6O2S2/c1-14(2)12-18(26-22(33)15-8-4-5-9-16(15)25)21-29-30-24(31(21)3)34-13-20(32)28-23-27-17-10-6-7-11-19(17)35-23/h4-11,14,18H,12-13H2,1-3H3,(H,26,33)(H,27,28,32)

InChI Key

JQCHPVDZDZOEHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C(N1C)SCC(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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